Hexanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

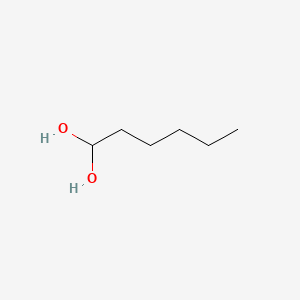

IUPAC Name |

hexane-1,1-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-4-5-6(7)8/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCCMOQWYVYDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181274 | |

| Record name | Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26762-52-7 | |

| Record name | Hexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026762527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Hexanediol Isomers

An In-depth Technical Guide to the Chemical Properties of Hexanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of this compound isomers. Hexanediols (C₆H₁₄O₂) are a class of organic compounds containing two hydroxyl (-OH) groups on a six-carbon chain. Their isomeric variations, differing in the position of these hydroxyl groups, lead to distinct physicochemical properties that are critical for their application in chemical synthesis, polymer science, cosmetics, and pharmaceutical development. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides logical diagrams to illustrate isomer classification and characterization workflows.

The location of the two hydroxyl groups along the hexane (B92381) backbone significantly influences the physical properties of each isomer, including its melting point, boiling point, density, and solubility. These differences arise from variations in intermolecular hydrogen bonding, molecular symmetry, and polarity. For instance, terminal diols like 1,6-hexanediol (B165255) tend to have higher melting points due to greater molecular symmetry which allows for more efficient packing in the crystal lattice.

Data Presentation

The following table summarizes the key physicochemical properties of various this compound isomers for comparative analysis. Note that some values, particularly pKa, are predicted or estimated due to a lack of extensive experimental data in the literature for all isomers. The pKa of simple alcohols typically falls in the range of 16-18.[1]

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL @ 25°C) | pKa (Predicted) | Solubility |

| 1,2-Hexanediol | 6920-22-5 | 2[2] | 223-224[2][3] | 0.951[2][3] | ~16-18 | Miscible with water[2][3] |

| 1,3-Hexanediol | 21531-91-9 | - | 228.2[4] | 0.961[4][5] | ~16-18 | Miscible with water[5] |

| 1,5-Hexanediol | 928-40-5 | - | 89-91 (at 0.5 mmHg)[6][7] | 0.981[6][7] | ~16-18 | Soluble (54 g/L @ 25°C)[8] |

| 1,6-Hexanediol | 629-11-8 | 38-42[9] | 250[9] | 0.967 (solid)[1] | 14.87[10] | Water-soluble[11] |

| 2,3-Hexanediol | 617-30-1 | 60[12] | 205 (478.15 K)[13] | 0.990[12] | ~16-18 | - |

| 2,4-Hexanediol | 19780-90-6 | 26.38 (estimate)[14] | 217[15] | 0.958[15] | 15.01[16] | - |

| 2,5-Hexanediol | 2935-44-6 | -43[17] | 216-218[18] | 0.961[18] | ~16-18 | Freely soluble in water[17] |

| 3,4-Hexanediol (B1617544) | 922-17-8 | - | - | - | ~16-18 | Moderate (30.24 g/L @ 25°C)[19] |

| meso-3,4-Hexanediol | 22520-39-4 | 19-20 (292.15-293.15 K)[13] | - | - | ~16-18 | - |

Note: Boiling points at reduced pressure are not directly comparable to those at atmospheric pressure. Data for some isomers is limited.

Stereoisomerism: The Case of 3,4-Hexanediol

3,4-Hexanediol is a notable example of stereoisomerism within this class of compounds. It possesses two chiral centers at the C3 and C4 positions, giving rise to three distinct stereoisomers: a pair of enantiomers, (3R,4R)- and (3S,4S)-3,4-hexanediol, and an achiral meso compound, (3R,4S)-3,4-hexanediol.[20][21] The meso isomer is achiral due to an internal plane of symmetry.[20] These stereochemical differences can lead to distinct biological activities and physical properties, which is a critical consideration in drug development and asymmetric synthesis.[21]

Logical and Workflow Diagrams

To visualize the relationships and experimental processes relevant to this compound isomers, the following diagrams are provided.

Caption: Classification of this compound isomers based on hydroxyl group positions.

Caption: Workflow for the physicochemical characterization of a this compound isomer.

Experimental Protocols

Accurate determination of chemical properties is fundamental. The following sections detail standard methodologies for key experiments.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solid isomers like 1,6-hexanediol. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[11]

Methodology:

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.[22][23]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed bottom. Drop the tube through a long, vertical glass tube to tightly pack the sample to a height of 2-3 mm.[2][22]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a MelTemp or DigiMelt device).[11][22]

-

Heating and Observation:

-

For an unknown sample, perform a rapid preliminary heating (4-5°C per minute) to determine an approximate melting point.[2] Allow the apparatus to cool.

-

For the accurate measurement, heat rapidly to about 15-20°C below the approximate melting point.[2][23]

-

Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2][22]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point.[11][23]

Boiling Point Determination (Thiele Tube Method)

This microscale method is efficient for determining the boiling point of liquid isomers with minimal sample volume (less than 0.5 mL).[24]

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of the liquid this compound isomer to a small test tube (e.g., a 75x12mm tube).

-

Capillary Inversion: Place a standard capillary tube (sealed at one end) into the liquid with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Insert this assembly into a Thiele tube containing high-boiling mineral oil.[24][25]

-

Heating: Gently heat the side arm of the Thiele tube with a microburner. The oil will circulate, ensuring uniform heating.[24][25]

-

Observation: As the liquid heats, trapped air will bubble out of the inverted capillary. Continue heating until a rapid and continuous stream of bubbles emerges, indicating the sample's vapor pressure has overcome the atmospheric pressure.[25][26]

-

Data Recording: Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[24][26]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent (e.g., water).[18][27]

Methodology:

-

Preparation: Add an excess amount of the this compound isomer to a flask or vial containing a known volume of the solvent (e.g., purified water). The presence of excess solid is crucial to ensure saturation.[5][18]

-

Equilibration: Seal the flask and place it in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[18][27]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid via centrifugation or filtration (using a filter that does not adsorb the solute).[18][27]

-

Quantification: Accurately withdraw a known volume of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the this compound isomer in the supernatant using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy (if the compound has a chromophore or can be derivatized).

-

Calculation: Express the solubility in appropriate units, such as g/L or mol/L.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity of the hydroxyl protons. For alcohols, this value is typically high. Several methods can be employed for its determination.

A. Potentiometric Titration

This is a highly precise and common method for pKa determination.[28][29]

Methodology:

-

Solution Preparation: Dissolve a precisely weighed amount of the this compound isomer in a suitable solvent (often a co-solvent like methanol-water for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[29][30] An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[30]

-

Titration Setup: Calibrate a pH electrode using standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and purge with nitrogen to remove dissolved CO₂.[30]

-

Titration: While stirring, incrementally add a standardized strong base titrant (e.g., 0.1 M NaOH) using a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.[29]

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[15][29]

B. UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[28] While aliphatic alcohols do not have strong chromophores, this method is a cornerstone of pKa determination for many drug molecules.

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions with known, closely spaced pH values that span the expected pKa range.[31][32]

-

Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.[31]

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution. Identify wavelengths where the absorbance changes significantly with pH.[14][32]

-

Data Analysis: Plot the absorbance at a chosen wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[15][31]

Chemical Reactivity

As diols, this compound isomers undergo the typical reactions of alcohols. The two hydroxyl groups allow for the formation of a variety of derivatives and polymers.

-

Oxidation: The hydroxyl groups can be oxidized. Primary alcohols (as in 1,6-hexanediol) can be oxidized to aldehydes and then to carboxylic acids, while secondary alcohols (as in 2,5-hexanediol) are oxidized to ketones.[31]

-

Esterification: They react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form mono- or di-esters.[31]

-

Polymerization: Their difunctional nature makes them key monomers in polycondensation reactions. For example, 1,6-hexanediol is widely used in the production of polyesters and polyurethanes.[11]

-

Cleavage: Vicinal diols (e.g., 3,4-hexanediol) can be cleaved at the C-C bond between the hydroxyl-bearing carbons using strong oxidizing agents like periodic acid (HIO₄) to yield two aldehyde molecules.[20]

References

- 1. chem.indiana.edu [chem.indiana.edu]

- 2. jk-sci.com [jk-sci.com]

- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 4. Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pKa determination by 1H NMR spectroscopy - an old methodology revisited [edoc.unibas.ch]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Page loading... [guidechem.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. mt.com [mt.com]

- 13. meso-3,4-Hexanediol [webbook.nist.gov]

- 14. pharmaguru.co [pharmaguru.co]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3,4-hexanediol - Wikidata [wikidata.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. quora.com [quora.com]

- 19. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 26. uomus.edu.iq [uomus.edu.iq]

- 27. enamine.net [enamine.net]

- 28. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 29. dergipark.org.tr [dergipark.org.tr]

- 30. creative-bioarray.com [creative-bioarray.com]

- 31. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 32. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,6-Hexanediol from Adipic Acid: A Technical Guide

Introduction

1,6-Hexanediol (B165255) (HDO) is a crucial chemical intermediate widely utilized in the production of polyurethanes, polyesters, coatings, and adhesives.[1][2] Industrially, HDO is synthesized from adipic acid, a readily available dicarboxylic acid. The conversion of adipic acid to 1,6-hexanediol primarily occurs through catalytic hydrogenation. This technical guide provides an in-depth overview of the primary synthesis routes, detailing various catalytic systems, experimental protocols, and quantitative performance data for researchers and professionals in chemical and pharmaceutical development.

Two principal pathways exist for this transformation: a traditional two-step process involving esterification followed by hydrogenation, and a more streamlined direct one-step hydrogenation of adipic acid.[1]

Synthesis Pathways from Adipic Acid to 1,6-Hexanediol

The conversion of adipic acid to 1,6-hexanediol can be visualized as two distinct routes, each with its own set of intermediates and reaction conditions. The choice of pathway often involves a trade-off between process complexity, energy consumption, and catalyst cost.

References

A Technical Guide to the Physical Properties of 1,2-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Hexanediol (B41856) is a versatile organic compound that has garnered significant attention across various scientific disciplines, including the pharmaceutical and cosmetic industries. Its unique combination of properties, such as its excellent solvency, moisturizing capabilities, and antimicrobial effects, makes it a valuable excipient in drug delivery systems and a functional ingredient in advanced skincare formulations. A thorough understanding of its physical properties is paramount for its effective application in research and product development. This technical guide provides an in-depth overview of the core physical characteristics of 1,2-hexanediol, complete with detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of 1,2-hexanediol are summarized in the table below. These values represent the most consistently reported data in the scientific literature and technical data sheets.

| Property | Value | Conditions |

| Molecular Formula | C₆H₁₄O₂ | |

| Molecular Weight | 118.17 g/mol | |

| Appearance | Clear, colorless to pale yellow, viscous liquid | Ambient |

| Odor | Mild, characteristic | |

| Boiling Point | 223-224 °C | 1 atm |

| Melting Point | 2 °C | 1 atm |

| Density | 0.951 g/cm³ | 25 °C |

| Refractive Index (nD) | 1.442 | 20 °C |

| Flash Point | 122 °C | Closed Cup |

| Vapor Pressure | 0.576 Pa | 25 °C |

| Dynamic Viscosity | ~80 mPa·s | Not Specified |

| Surface Tension | 24.1 mN/m | 293.15 K (20 °C) |

| Solubility | Miscible with water, lower aliphatic hydrocarbons, and fatty acids. Slightly soluble in chloroform (B151607) and methanol. |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 1,2-hexanediol. These protocols are based on established standards and common laboratory practices.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology (Micro-Reflux Method):

-

Apparatus Setup:

-

Place a small magnetic stir bar into a clean, dry test tube.

-

Add approximately 2-3 mL of 1,2-hexanediol to the test tube.

-

Clamp the test tube securely in a heating block or oil bath.

-

Suspend a calibrated thermometer or temperature probe in the test tube, ensuring the bulb is positioned in the vapor phase, approximately 1 cm above the liquid surface.

-

-

Heating and Observation:

-

Begin gentle stirring and heating of the sample.

-

Observe the formation of a reflux ring—the level at which the vapor condenses and flows back into the liquid.

-

Adjust the heating rate to maintain a steady reflux.

-

-

Measurement:

-

The boiling point is the stable temperature reading on the thermometer when the liquid is in a state of constant reflux.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.

Methodology (Pycnometer Method):

-

Preparation:

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Record the mass of the empty, dry pycnometer (m₁).

-

-

Measurement with a Reference Liquid (e.g., Deionized Water):

-

Fill the pycnometer with deionized water of a known temperature and density (ρ_water).

-

Ensure no air bubbles are trapped and the capillary is filled to the mark.

-

Record the mass of the pycnometer filled with water (m₂).

-

-

Measurement with 1,2-Hexanediol:

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with 1,2-hexanediol at the same temperature as the water.

-

Record the mass of the pycnometer filled with 1,2-hexanediol (m₃).

-

-

Calculation:

-

Calculate the mass of the water: m_water = m₂ - m₁

-

Calculate the volume of the pycnometer: V = m_water / ρ_water

-

Calculate the mass of the 1,2-hexanediol: m_diol = m₃ - m₁

-

Calculate the density of 1,2-hexanediol: ρ_diol = m_diol / V

-

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental property used for substance identification and purity assessment.

Methodology (Abbe Refractometer):

-

Calibration:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

-

Sample Application:

-

Place a few drops of 1,2-hexanediol onto the surface of the measuring prism.

-

Close the illuminating prism gently to spread the liquid into a thin film.

-

-

Measurement:

-

Adjust the light source and the mirror to obtain optimal illumination of the crosshairs in the eyepiece.

-

Rotate the adjustment knob until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.

-

Use the dispersion correction knob to eliminate any color fringes at the boundary.

-

-

Reading:

-

Read the refractive index value directly from the instrument's scale.

-

Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.

-

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. For a moderately viscous liquid like 1,2-hexanediol, a rotational viscometer is a suitable instrument.

Methodology (Rotational Viscometer):

-

Instrument Setup:

-

Select an appropriate spindle and rotational speed based on the expected viscosity of 1,2-hexanediol.

-

Calibrate the viscometer according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Place a sufficient volume of 1,2-hexanediol in a beaker or the instrument's sample container.

-

Allow the sample to equilibrate to the desired measurement temperature.

-

-

Measurement:

-

Immerse the selected spindle into the liquid up to the immersion mark.

-

Start the motor and allow the reading to stabilize.

-

-

Data Acquisition:

-

Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).

-

Note the spindle number, rotational speed, and temperature for each measurement.

-

Determination of Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The Du Noüy ring method is a classic technique for its measurement.

Methodology (Du Noüy Ring Tensiometer):

-

Apparatus Preparation:

-

Ensure the platinum-iridium ring is meticulously cleaned (e.g., by flaming) and free of any contaminants.

-

Calibrate the tensiometer.

-

-

Sample Setup:

-

Place the 1,2-hexanediol sample in a clean, temperature-controlled vessel.

-

Position the vessel on the instrument's platform.

-

-

Measurement:

-

Immerse the ring below the surface of the liquid.

-

Slowly raise the platform, causing the ring to be pulled through the liquid surface.

-

The instrument measures the maximum force required to pull the ring from the liquid surface just before the liquid film breaks.

-

-

Calculation:

-

The surface tension is calculated from this maximum force, taking into account the dimensions of the ring and a correction factor. The instrument often provides a direct reading.

-

Conclusion

The physical properties of 1,2-hexanediol are critical to its functionality in various applications. The data and methodologies presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals. Accurate and consistent measurement of these properties is essential for ensuring product quality, optimizing formulations, and advancing scientific understanding. It is recommended to consult relevant ASTM standards for more detailed procedural information where applicable.

An In-depth Technical Guide to the Solubility of Hexanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of various hexanediol isomers. Understanding the solubility profiles of these isomers is critical for a wide range of applications, including pharmaceutical formulations, materials science, and chemical synthesis. This document details the structural factors influencing solubility, presents available quantitative and qualitative data, and outlines detailed experimental protocols for solubility determination.

Core Concepts: Structure and Solubility of Diols

Hexanediols are organic compounds with the chemical formula C₆H₁₄O₂. As diols, they possess two hydroxyl (-OH) groups, which significantly influence their physicochemical properties, particularly their solubility. The solubility of a this compound isomer is primarily governed by the interplay between two opposing characteristics of its molecular structure:

-

Hydrophilic Character: The two hydroxyl groups are polar and capable of forming hydrogen bonds with polar solvents, most notably water. This hydrogen bonding capacity promotes solubility in protic and polar aprotic solvents.

-

Hydrophobic Character: The six-carbon alkane backbone is nonpolar and contributes to the hydrophobic nature of the molecule. This portion of the molecule interacts favorably with nonpolar organic solvents.

The overall solubility of a specific this compound isomer in a given solvent is a balance between these hydrophilic and hydrophobic contributions. The position of the hydroxyl groups on the carbon chain plays a crucial role in determining this balance. For instance, isomers with terminal hydroxyl groups (e.g., 1,6-hexanediol) have a different polarity profile compared to isomers with internal hydroxyl groups (e.g., 2,5-hexanediol). Generally, as the carbon chain length increases in diols, their solubility in water decreases due to the increasing dominance of the hydrophobic alkyl group.[1]

Data Presentation: Solubility of this compound Isomers

Table 1: Quantitative Solubility of this compound Isomers in Water

| Isomer | Solvent | Temperature (°C) | Quantitative Solubility | Source(s) |

| 1,3-Hexanediol | Water | 20 | > 42 g/L | [2] |

| 1,5-Hexanediol | Water | 25 | 54 g/L | [3] |

| 1,6-Hexanediol | Water | 25 | 500 g/L | [4] |

| 3,4-Hexanediol | Water | 25 | 30.24 g/L | [5] |

| 2,5-Hexanediol | Water | Not Specified | Freely Soluble | [5] |

| 1,2-Hexanediol | Water | Not Specified | Miscible | [6] |

| 2-Ethyl-1,3-hexanediol | Water | 20 | 0.6% (w/w) | [7] |

Table 2: Qualitative Solubility of this compound Isomers in Organic Solvents

| Isomer | Solvent | Qualitative Solubility | Source(s) |

| 1,2-Hexanediol | Alcohols | Miscible | [6] |

| 1,2-Hexanediol | Many Organic Solvents | Miscible | [6] |

| 1,3-Hexanediol | Ethanol | Miscible | [2] |

| 1,3-Hexanediol | Isopropanol | Miscible | [2] |

| 1,3-Hexanediol | Ether | Miscible | [2] |

| 1,3-Hexanediol | Chloroform | Miscible | [2] |

| 1,6-Hexanediol | Ethanol | Soluble | [4] |

| 1,6-Hexanediol | Acetone | Soluble | [4] |

| 1,6-Hexanediol | Diethyl Ether | Slightly Soluble | [4] |

| 1,6-Hexanediol | Benzene | Insoluble | [4] |

| 3,4-Hexanediol | Ethanol | High | [5] |

| 3,4-Hexanediol | Acetone | Enhanced | [5] |

| 3,4-Hexanediol | Dimethyl Sulfoxide (DMSO) | Enhanced | [5] |

| 3,4-Hexanediol | Ethyl Acetate | Moderate | [5] |

| 3,4-Hexanediol | Chloroform | Moderate | [5] |

| 3,4-Hexanediol | Hexane | Low | [5] |

| 2,5-Hexanediol | Organic Solvents | Excellent | [8] |

Experimental Protocols

Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for two common and robust techniques for determining the solubility of this compound isomers.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[9]

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated supernatant is then determined.

Materials and Equipment:

-

This compound isomer of interest (high purity)

-

Selected solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.

Procedure:

-

Preparation: Add an excess amount of the this compound isomer to a pre-weighed vial. The excess solid should be visually apparent throughout the experiment.

-

Solvent Addition: Add a known volume or mass of the pre-equilibrated solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed (e.g., 150-300 rpm) for a sufficient period to reach equilibrium.[10] A duration of 24 to 72 hours is typical.[5] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 1-2 hours) to allow the undissolved solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the this compound isomer.

-

Data Reporting: Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, at the specified temperature.

Nephelometry for Kinetic Solubility Assessment

Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound by measuring the light scattered by undissolved particles.[11][12]

Principle: A compound is introduced into an aqueous buffer from a concentrated stock solution (typically in DMSO). If the compound's solubility limit is exceeded, it will precipitate, causing turbidity. A nephelometer measures the intensity of light scattered by these suspended particles, which is proportional to the amount of insoluble material.

Materials and Equipment:

-

Nephelometer (plate-based is ideal for high-throughput)

-

Microtiter plates (e.g., 96- or 384-well)

-

This compound isomer stock solutions in DMSO (e.g., 10-20 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Multichannel pipettes or automated liquid handler

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the this compound isomer in DMSO.

-

Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate. It is common to create a serial dilution of the stock solution to test a range of concentrations.

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final concentrations of the this compound isomer. The final DMSO concentration should be kept low and constant across all wells (typically ≤ 1%).

-

Incubation: Mix the contents of the plate and incubate at a controlled temperature for a set period (e.g., 1-2 hours).

-

Measurement: Measure the light scattering in each well using the nephelometer.

-

Data Analysis: The kinetic solubility is often defined as the concentration at which a significant increase in light scattering is observed compared to a blank or a soluble control.

Mandatory Visualizations

Logical Relationship of this compound Isomers

The following diagram illustrates the structural isomerism of common hexanediols, categorized by the positions of the two hydroxyl groups.

Caption: Structural classification of common this compound isomers.

Experimental Workflow for Shake-Flask Solubility Determination

This diagram outlines the sequential steps involved in determining equilibrium solubility using the shake-flask method.

Caption: Step-by-step workflow for the shake-flask solubility method.

Signaling Pathway for Nephelometric Solubility Assay

The following diagram illustrates the process flow and decision points in a high-throughput nephelometric solubility assay.

Caption: Decision pathway for nephelometric kinetic solubility screening.

References

- 1. Diols | Research Starters | EBSCO Research [ebsco.com]

- 2. Buy 1,3-Hexanediol | 21531-91-9 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. 1,2-Hexanediol: The Multi-Functional Game-Changer for Cosmetics, Pharmaceuticals, and Beyond - Sinobio Chemistry [sinobiochemistry.com]

- 7. 2,5-Hexanediol | C6H14O2 | CID 18049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. quora.com [quora.com]

- 11. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medicallabnotes.com [medicallabnotes.com]

An In-depth Technical Guide to the Structure and Chirality of 3,4-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Hexanediol (B1617544), a vicinal diol with the chemical formula C₆H₁₄O₂, is a molecule of significant interest in organic synthesis and drug development due to its stereochemical properties.[1] The presence of two chiral centers at carbons 3 and 4 gives rise to three distinct stereoisomers: a pair of enantiomers and a meso compound.[1] Understanding the unique spatial arrangement and properties of these isomers is critical for their application as chiral building blocks in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the structure, chirality, and synthesis of 3,4-hexanediol stereoisomers, supplemented with detailed experimental protocols and a clear visualization of their stereochemical relationships.

Chemical Structure and Stereoisomerism

3,4-Hexanediol possesses two stereocenters, leading to a total of 2² = 4 possible stereoisomers. However, due to the symmetrical nature of the substitution on the hexane (B92381) chain, one of these is an achiral meso compound. The three stereoisomers are:

-

(3R,4R)-3,4-Hexanediol: A chiral molecule.

-

(3S,4S)-3,4-Hexanediol: The enantiomer of (3R,4R)-3,4-hexanediol, also chiral.[2]

-

(3R,4S)-3,4-Hexanediol: An achiral meso compound due to an internal plane of symmetry.[1]

The relationship between these stereoisomers is crucial. The (3R,4R) and (3S,4S) forms are non-superimposable mirror images of each other (enantiomers), while the meso form is a diastereomer of both the (3R,4R) and (3S,4S) enantiomers.[2]

Physicochemical Properties

The different spatial arrangements of the hydroxyl groups in the stereoisomers of 3,4-hexanediol result in distinct physical properties. A summary of available quantitative data is presented below.

| Property | meso-(3R,4S)-3,4-Hexanediol | (3R,4R)-3,4-Hexanediol | (3S,4S)-3,4-Hexanediol | Racemic (±)-3,4-Hexanediol |

| CAS Number | 22520-39-4[2] | 53448-10-5[2] | 11829411[2] | 922-17-8[2] |

| Molecular Formula | C₆H₁₄O₂[2] | C₆H₁₄O₂[2] | C₆H₁₄O₂[2] | C₆H₁₄O₂[2] |

| Molecular Weight | 118.17 g/mol [2] | 118.17 g/mol [2] | 118.17 g/mol | 118.17 g/mol [2] |

| Melting Point | 90.1-90.2 °C[3] | Not readily available | Not readily available | Not readily available |

| Boiling Point | 199.6 °C at 760 mmHg[3] | Likely similar to other stereoisomers | Likely similar to other stereoisomers | Likely similar to other stereoisomers |

| Specific Rotation | 0° (achiral) | Not readily available | Not readily available | 0° (racemic mixture) |

Stereochemical Relationships

The stereochemical relationships between the enantiomers and the meso form of 3,4-hexanediol can be visualized as follows:

Caption: Stereochemical relationship between the enantiomers and the meso form of 3,4-hexanediol.

Experimental Protocols for Synthesis

The synthesis of specific stereoisomers of 3,4-hexanediol requires stereocontrolled reactions.

Synthesis of meso-3,4-Hexanediol via Syn-dihydroxylation of cis-3-Hexene (B1361246)

This protocol describes the synthesis of the achiral meso isomer through the syn-dihydroxylation of a cis-alkene.

Materials:

-

cis-3-Hexene

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Acetone (B3395972) or tert-butanol (B103910) (solvent)

-

Sodium bisulfite (quenching agent)

-

Ethyl acetate (B1210297) (extraction solvent)

-

Anhydrous sodium sulfate (B86663) (drying agent)

-

Brine

Procedure:

-

Dissolve cis-3-hexene in a suitable solvent like acetone or tert-butanol and cool the mixture to 0 °C in an ice bath.[3]

-

In a separate flask, prepare a cold (0 °C) aqueous solution of potassium permanganate and a small amount of sodium hydroxide.[3]

-

Slowly add the cold potassium permanganate solution to the stirred alkene solution, maintaining the temperature at or below 5 °C. The purple color of the permanganate will disappear as a brown precipitate of manganese dioxide (MnO₂) forms.[3]

-

After the addition is complete, continue stirring the reaction for an additional 1-2 hours at 0 °C.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a reducing agent such as sodium bisulfite.[2]

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography or recrystallization to obtain pure meso-3,4-hexanediol.[2]

Synthesis of Racemic (±)-3,4-Hexanediol via Anti-dihydroxylation of trans-3-Hexene (B77681)

This protocol outlines the synthesis of the racemic mixture of enantiomers through the anti-dihydroxylation of a trans-alkene.

Materials:

-

trans-3-Hexene

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (solvent)

-

Diethyl ether

-

Water

-

Concentrated sulfuric acid (H₂SO₄) (catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Epoxidation: Dissolve trans-3-hexene in dichloromethane. Add m-CPBA in portions while stirring at room temperature. Monitor the reaction by TLC.

-

Workup (Epoxidation): Once the reaction is complete, wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove excess acid, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude epoxide.

-

Hydrolysis: Dissolve the crude epoxide in a mixture of diethyl ether and water.[4] Add a catalytic amount of concentrated H₂SO₄ (2 drops).[4]

-

Stir the mixture vigorously at room temperature for 6 hours.[4]

-

Neutralize the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether.[4]

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by flash chromatography on silica (B1680970) gel to yield (±)-3,4-hexanediol.[4]

Conclusion

A thorough understanding of the stereochemistry of 3,4-hexanediol is fundamental for its effective application in research and development, particularly in the synthesis of chiral pharmaceuticals where specific stereoisomers are often required for biological activity.[1] The choice of synthetic route is primarily determined by the desired stereoisomer. The protocols and data presented in this guide provide a solid foundation for scientists and professionals working with this versatile diol.

References

An In-depth Technical Guide to the Industrial Synthesis of 1,6-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core industrial synthesis methods for 1,6-hexanediol (B165255), a crucial diol in the production of polyurethanes, polyesters, and other specialty chemicals. The document details the prevalent petro-based routes, including the hydrogenation of adipic acid and the hydroformylation of butadiene, alongside emerging sustainable bio-based alternatives. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key methodologies are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to offer a clear visual representation of the chemical processes.

Hydrogenation of Adipic Acid and its Esters

The most established industrial route to 1,6-hexanediol involves the catalytic hydrogenation of adipic acid or its esters, such as dimethyl adipate.[1][2] This process can be carried out in a single step directly from adipic acid or via a two-step process involving esterification followed by hydrogenation.[1][3]

The direct hydrogenation of adipic acid is typically performed at elevated temperatures and pressures in the presence of a heterogeneous catalyst.[4] A variety of catalysts have been developed to improve yield and selectivity, with common choices including cobalt, copper, or manganese-based catalysts.[4] More advanced catalytic systems, such as bimetallic and atomically dispersed catalysts, have shown significant improvements in performance.[1][3]

Alternatively, a two-step process is often employed where adipic acid is first esterified with an alcohol, like methanol, to form a diester (e.g., dimethyl adipate). This ester is then hydrogenated to 1,6-hexanediol.[2] This approach can offer advantages in terms of reaction conditions and catalyst stability.[2]

Comparative Performance of Catalysts for Adipic Acid Hydrogenation

| Catalyst System | Support | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Adipic Acid Conversion (%) | 1,6-Hexanediol Yield (%) | 1,6-Hexanediol Selectivity (%) | Reference |

| Atomically dispersed Ni | SiO₂ | 220 | 50 (initial H₂) | 12 | 100 | ~94 | - | [1] |

| 5 wt% RuSn | Al₂O₃ | 220 | 50 (initial H₂) | 12 | - | ~56 | - | [1] |

| Ir-Re | Carbon | 180 | 100 | 16 | 100 | - | 59 | [3] |

| RuCoP | Carbon | 220 | 65 | - | 80 | 64 | 80 | [5] |

| Pt/Mo | - | 70-180 | 45-86 | - | - | >60 | - | [6] |

Experimental Protocol: One-Step Hydrogenation of Adipic Acid with Atomically Dispersed Ni/SiO₂ Catalyst[1]

Catalyst Synthesis (Ammonia Evaporation with Hydrothermal Method): An atomically dispersed Ni/SiO₂ catalyst (Ni-ad) with a Ni loading of 15 wt% is synthesized using an ammonia (B1221849) evaporation method combined with a hydrothermal treatment. For comparison, a 20 wt% Ni/SiO₂ catalyst is prepared by incipient wetness impregnation (Ni-im), and a 5 wt% RuSn/Al₂O₃ (RuSn) is also prepared by incipient wetness impregnation.

Catalytic Hydrogenation Procedure:

-

A 300 mL batch-type reactor (Parr model 4561) is charged with 0.1 g of adipic acid (AA), 60 mL of 1,4-dioxane (B91453) as the solvent, and 0.1 g of the Ni-ad catalyst.

-

The reactor is sealed and purged with hydrogen gas.

-

The reactor is pressurized with an initial hydrogen pressure of 50 bar.

-

The reaction mixture is heated to 220°C with a stirring rate of 500 rpm.

-

The reaction is allowed to proceed for 12 hours.

-

After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.

-

The product mixture is analyzed by gas chromatography (GC) to determine the conversion of adipic acid and the yield of 1,6-hexanediol.

Catalyst Characterization: The physicochemical properties of the catalysts are characterized using techniques such as N₂ physisorption, X-ray diffraction (XRD), high-resolution transmission electron microscopy (HR-TEM), X-ray photoelectron spectroscopy (XPS), UV-vis spectroscopy, pyridine-IR spectroscopy, CO chemisorption/desorption, H₂-temperature programmed reduction (H₂-TPR), and NH₃-temperature programmed desorption (NH₃-TPD).

Hydroformylation of Butadiene

An alternative petrochemical route to 1,6-hexanediol starts from 1,3-butadiene.[7][8] This process involves a double hydroformylation (or dihydroformylation) reaction to produce adipaldehyde (B86109) (1,6-hexanedial), which is subsequently hydrogenated to 1,6-hexanediol.[7][9]

The hydroformylation of butadiene is a challenging reaction due to the potential for the formation of various isomers and byproducts.[10][11] The use of specific rhodium-based catalysts complexed with poly-phosphite ligands has been shown to achieve high conversions of butadiene to the desired linear 1,6-hexanedial.[9] To prevent side reactions, the intermediate mono-aldehyde can be protected in situ as an acetal (B89532) before the second hydroformylation step.[7] The resulting dialdehyde (B1249045) is then hydrogenated to yield 1,6-hexanediol.[9]

Bio-based Synthesis Routes

With a growing emphasis on sustainability, significant research has been directed towards the production of 1,6-hexanediol from renewable biomass resources.[12][13] These routes typically involve the catalytic conversion of cellulose-derived platform molecules such as 5-hydroxymethylfurfural (B1680220) (HMF) and levoglucosenone (B1675106).[14][15][16]

From 5-Hydroxymethylfurfural (HMF)

One promising bio-based pathway involves the conversion of HMF, which can be derived from the dehydration of hexose (B10828440) sugars. The synthesis of 1,6-hexanediol from HMF is a multi-step process that can be achieved using double-layered catalysts.[15][17] For instance, a combination of Pd/SiO₂ and Ir-ReOₓ/SiO₂ catalysts in a fixed-bed reactor has been shown to be effective.[15] Another approach utilizes a reusable Pd/zirconium phosphate (B84403) (ZrP) catalyst with formic acid as a hydrogen source.[14][18]

Experimental Protocol: Synthesis of 1,6-Hexanediol from HMF with Double-Layered Catalysts [15]

Catalyst Preparation:

-

Pd/SiO₂ and Ir-ReOₓ/SiO₂ catalysts are prepared and loaded into a fixed-bed reactor in two distinct layers.

Reaction Conditions:

-

The reaction is carried out in a solvent mixture of 40% water and 60% tetrahydrofuran (B95107) (THF).

-

The reaction temperature is maintained at 373 K (100°C).

-

The hydrogen pressure is set to 7.0 MPa.

-

Under these optimal conditions, a 57.8% yield of 1,6-hexanediol can be obtained.

From Levoglucosenone

Levoglucosenone, another platform chemical derivable from the pyrolysis of cellulose, can also be converted to 1,6-hexanediol.[16][19] This process typically involves a two-step hydrogenation.[16][20] In the first step, levoglucosenone is hydrogenated at a lower temperature to form an intermediate product mixture. This mixture is then subjected to a second hydrogenation step at a higher temperature to yield 1,6-hexanediol.[20]

Experimental Protocol: Two-Step Hydrogenation of Levoglucosenone [20]

Catalyst Preparation:

-

Two different hydrogenation catalysts are used for the two steps. The patent suggests that the catalysts can be prepared by methods such as drying, calcination, and reduction.

Reaction Procedure:

-

First Hydrogenation: Levoglucosenone is contacted with hydrogen in the presence of the first hydrogenation catalyst at a temperature between approximately 25°C and 150°C to form an intermediate product mixture.

-

Second Hydrogenation: The intermediate product mixture is then heated in the presence of hydrogen and the second hydrogenation catalyst at a temperature between about 120°C and 260°C to form a final product mixture containing 1,6-hexanediol.

From Tetrahydropyran-2-methanol (B90372) (THP2M)

A three-step conversion of cellulose-derived tetrahydropyran-2-methanol (THP2M) to 1,6-hexanediol has also been reported.[21] This method utilizes relatively inexpensive catalysts. The process involves:

-

Catalytic dehydration of THP2M to 2,3,4,5-tetrahydrooxepine (THO) with a yield of up to 40%.

-

Hydration of THO to 2-oxepanol (B11958029) (OXL) and 6-hydroxyhexanal (B3051487) (6HDHX) with a combined yield of 85% without a catalyst.

-

Quantitative hydrogenation of OXL and 6HDHX to 1,6-hexanediol over a commercial Ni/C or Ru/C catalyst.

The overall yield of 1,6-hexanediol from THP2M through this route is reported to be 34%.[21]

Purification

Regardless of the synthesis route, the crude 1,6-hexanediol product is typically purified to meet the high purity requirements for polymerization applications.[2][22] The primary method for purification is fractional distillation under reduced pressure.[4][22] For instance, distillation can be carried out at a pressure of 0.1 to 100 kPa and a bottom temperature of 130 to 250°C to achieve a purity of 99% or more.[22]

Conclusion

The industrial synthesis of 1,6-hexanediol is dominated by the hydrogenation of adipic acid and its esters, a mature and well-understood technology. However, the hydroformylation of butadiene offers an alternative petro-based route. The future of 1,6-hexanediol production is increasingly pointing towards sustainable, bio-based methods, with several promising pathways from cellulose-derived platform molecules under active development. These bio-based routes have the potential to reduce the environmental impact of 1,6-hexanediol production, although challenges in terms of yield, selectivity, and economic viability are still being addressed. Further research and development in catalysis and process optimization will be crucial for the commercialization of these green technologies.

References

- 1. shokubai.org [shokubai.org]

- 2. 1,6 Hexanediol Production Technology | Johnson Matthey [matthey.com]

- 3. researchgate.net [researchgate.net]

- 4. globallcadataaccess.org [globallcadataaccess.org]

- 5. Amorphous RuCoP Ultrafine Nanoparticles Supported on Carbon as Efficient Catalysts for Hydrogenation of Adipic Acid to 1,6-Hexanediol [mdpi.com]

- 6. WO2015027184A1 - Production of 1,6-hexanediol from adipic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Hydroformylation CaRLa - Catalysis Research Lab of University of Heidelberg [carla-hd.de]

- 9. EP0577042A1 - Hydroformylation process for producing 1,6-hexanedials - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. asset.library.wisc.edu [asset.library.wisc.edu]

- 13. renewable-carbon.eu [renewable-carbon.eu]

- 14. Direct synthesis of 1,6-hexanediol from HMF over a heterogeneous Pd/ZrP catalyst using formic acid as hydrogen source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. US20210130269A1 - Catalytic production of 1,2,5,6-hexanetetrol from levoglucosenone - Google Patents [patents.google.com]

- 17. Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO>2> + Ir-ReO>x>/SiO>2> in a fixed-bed reactor - Nanjing Tech University [pure.njtech.edu.cn]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. US8962894B2 - Process for preparing 1, 6-hexanediol - Google Patents [patents.google.com]

- 21. Production of 1,6-hexanediol from tetrahydropyran-2-methanol by dehydration–hydration and hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. US8304585B2 - Production process of 1,6-hexanediol - Google Patents [patents.google.com]

Spectroscopic Profile of Hexane-1,6-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexane-1,6-diol, a versatile diol used in various chemical syntheses. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and materials science by providing key spectral data and the methodologies for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for hexane-1,6-diol, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** | Intensity |

| O-H | Stretching (Hydrogen-bonded) | 3500-3200 | Strong, Broad |

| C-H | Stretching (sp³) | 2960-2850 | Strong |

| C-O | Stretching | 1260-1050 | Strong |

Table 1: Key IR absorption bands for hexane-1,6-diol.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| HO-CH₂ -(CH₂)₄-CH₂ -OH | ~3.6 | Triplet | 4H |

| HO-CH₂-CH₂ -(CH₂)₂-CH₂ -CH₂-OH | ~1.5 | Quintet | 4H |

| HO-(CH₂)₂-CH₂ -CH₂ -(CH₂)₂-OH | ~1.4 | Multiplet | 4H |

| HO -(CH₂)₆-OH | Variable | Singlet (broad) | 2H |

Table 2: ¹H NMR spectral data for hexane-1,6-diol. The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

¹³C NMR (Carbon-13 NMR)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C H₂-OH | ~62 |

| CH₂-C H₂-OH | ~32 |

| CH₂-CH₂-C H₂- | ~25 |

Table 3: ¹³C NMR spectral data for hexane-1,6-diol. Due to the symmetry of the molecule, only three distinct carbon signals are observed.[3][4]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 118 | Low | [M]⁺ (Molecular Ion) |

| 100 | Moderate | [M - H₂O]⁺ |

| 82 | High | [M - 2H₂O]⁺ |

| 70 | High | [C₅H₁₀]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

| 42 | Very High | [C₃H₆]⁺ |

Table 4: Key mass spectral fragmentation data for hexane-1,6-diol under electron ionization (EI).[5][6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy

A Fourier Transform Infrared (FTIR) spectrometer is typically used for the analysis of hexane-1,6-diol.

Sample Preparation:

-

Neat (Liquid): As hexane-1,6-diol is a solid at room temperature (melting point ~42-45°C), it can be gently heated to its molten state and a thin film prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[7]

-

KBr Pellet (Solid): A small amount of solid hexane-1,6-diol is ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid or molten sample is placed directly onto the ATR crystal.[8]

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The prepared sample is placed in the instrument's sample compartment.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[2]

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of hexane-1,6-diol is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition (¹H and ¹³C NMR):

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a single pulse experiment is typically performed to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to obtain a spectrum with singlet peaks for each unique carbon atom.

-

The acquired data is Fourier transformed and phase corrected to obtain the final NMR spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization technique for GC-MS.[5]

-

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer. Electrospray Ionization (ESI) is often used for direct infusion.[9]

Data Acquisition (using EI):

-

A small amount of the sample is introduced into the ion source.

-

The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like hexane-1,6-diol.

Caption: General workflow for spectroscopic analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. allsubjectjournal.com [allsubjectjournal.com]

- 3. 1,6-Hexanediol(629-11-8) 13C NMR spectrum [chemicalbook.com]

- 4. C-13 nmr spectrum of hexane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of hexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1,6-Hexanediol | HO(CH2)6OH | CID 12374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,6-Hexanediol [webbook.nist.gov]

- 7. webassign.net [webassign.net]

- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 9. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 1,6-Hexanediol: A Technical Guide for Cellular Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Hexanediol (B165255) (1,6-HD) is a small aliphatic alcohol that has become a widely utilized tool in cell biology to probe the nature of non-membranous cellular compartments. Its primary mechanism of action involves the disruption of weak hydrophobic interactions, which are critical for the formation and maintenance of various biomolecular condensates formed through liquid-liquid phase separation (LLPS). This technical guide provides a comprehensive overview of the biological activity of 1,6-hexanediol in cells, detailing its effects on key cellular structures and processes. It summarizes quantitative data on its efficacy, provides detailed experimental protocols for its application, and presents visual representations of its mechanistic pathways and experimental workflows. This guide is intended to equip researchers with the necessary information to effectively use 1,6-hexanediol as an experimental tool while being mindful of its potential off-target effects.

Introduction

The interior of a cell is a highly organized yet dynamic environment. Beyond membrane-bound organelles, a significant level of organization is achieved through the formation of biomolecular condensates. These structures, which include stress granules, P-bodies, the nucleolus, and components of the nuclear pore complex, are assemblies of proteins and nucleic acids that form through a process known as liquid-liquid phase separation (LLPS). A key characteristic of these liquid-like condensates is their dynamic nature, with components rapidly exchanging with the surrounding cytosol or nucleoplasm. The aliphatic alcohol 1,6-hexanediol has emerged as a key chemical probe to study these structures due to its ability to dissolve them, ostensibly by disrupting the weak hydrophobic interactions that hold them together.[1][2][3][4] However, its effects are not limited to the disruption of LLPS and can have broader consequences for cellular function. This guide will explore the multifaceted biological activities of 1,6-hexanediol in detail.

Mechanism of Action

The primary mechanism attributed to 1,6-hexanediol is its interference with weak, multivalent hydrophobic interactions.[4] These interactions are crucial for the phase separation of many proteins, particularly those containing intrinsically disordered regions (IDRs). The amphipathic nature of 1,6-hexanediol, with its hydroxyl groups and aliphatic chain, allows it to interact with both polar and non-polar residues in proteins, thereby disrupting the protein-protein and protein-RNA interactions necessary for the formation of liquid-like condensates.[4] It is important to note that condensates stabilized primarily by electrostatic interactions are less sensitive to 1,6-hexanediol.

Quantitative Data on the Effects of 1,6-Hexanediol

The following tables summarize the quantitative effects of 1,6-hexanediol on various cellular structures and processes as reported in the literature.

Table 1: Disruption of Nuclear and Cytoplasmic Bodies

| Cellular Structure | Cell Type | 1,6-HD Concentration | Treatment Time | Observed Effect | Reference(s) |

| Cajal Bodies | HeLa | 2.5% | 5-30 min | Gradual disappearance of foci | [1] |

| Cajal Bodies | HeLa | 5% | 15 min | Disruption of compartments | [3] |

| Transcription Condensates (MED14) | HCT116 | 2.5% - 10% | 5-30 min | Dose-dependent decrease in foci number | [1][5] |

| Stress Granules | HeLa | 3.5% | 10 min | Initial reduction, then reappearance | [6][7] |

| P-bodies | Yeast | 10% | 2 min | Rapid disassembly | [8] |

| Nuclear Pore Complex Permeability | Baker's Yeast | 0.625% - 5% | 10 min | Concentration-dependent increase in passive permeability | [9] |

Table 2: Effects on Chromatin and Transcription

| Cellular Process/Component | Cell Type | 1,6-HD Concentration | Treatment Time | Observed Effect | Reference(s) |

| Chromatin Motion (MSD) | HeLa | 2.5% | 5-30 min | Significant reduction | [1] |

| Chromatin Motion (MSD) | HeLa | 5% - 10% | 5-30 min | Chromatin "freezing" (immobilization) | [1][5] |

| Chromatin Condensation | HeLa | 5% - 10% | 5-30 min | Hyper-condensation | [1] |

| Enhancer-Promoter Interactions | HeLa | 5% | 15 min | Weakened interactions | [3][10] |

| Transcription | HeLa | 5% | 15 min | Strong inhibition | [3] |

| Transcription Factor Binding (GATA3) | MCF-7 | Not specified | Not specified | Significantly weakened ChIP-seq peak signal | [11] |

Table 3: Enzymatic Inhibition

| Enzyme Class | Specific Enzyme(s) | 1,6-HD Concentration | Observed Effect | Reference(s) |

| Kinases | Cdk9/CycT1, Cdk7/CycH, DYRK1A | 1% (v/v) | Strong impairment of activity | [12][13] |

| Kinases | Cdk9/CycT1, Cdk7/CycH, DYRK1A | 5% - 10% (v/v) | Virtually inactive | [12][13] |

| Phosphatases | SSU72 | 1% (v/v) | Strong impairment of activity | [12][13] |

| DNA Polymerases | Not specified | 1% (v/v) | Partial blockage of activity | [12][13] |

| DNase | Not specified | 1% (v/v) | No effect on activity | [12][13] |

Experimental Protocols

General Cell Treatment with 1,6-Hexanediol

This protocol provides a general guideline for treating adherent mammalian cells with 1,6-hexanediol for subsequent analysis.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

1,6-Hexanediol (Sigma-Aldrich, #240117)

-

Optional: 1% Tween 20 in DPBS for transient permeabilization[3][10][14]

Procedure:

-

Seed cells on an appropriate culture vessel (e.g., glass-bottom dish for imaging, culture plates for biochemical assays) and grow to the desired confluency.

-

Prepare a stock solution of 1,6-hexanediol in complete culture medium or PBS at the desired final concentration (e.g., a 2x stock for a 1:1 addition to the cells). Common final concentrations range from 1.5% to 10% (v/v).[1][12][15]

-

Optional (for transient permeabilization): Aspirate the culture medium and wash the cells twice with DPBS. Incubate the cells with 1% Tween 20 in DPBS for 10 minutes at room temperature. Wash twice with DPBS and replace with fresh culture medium.[3][10][14]

-

Aspirate the culture medium from the cells and replace it with the medium containing the desired concentration of 1,6-hexanediol.

-

Incubate the cells for the desired period. Treatment times can range from a few minutes to 30 minutes or longer, depending on the experiment.[1][10][15] Note that prolonged exposure can lead to cytotoxicity and changes in cell morphology.[14][16]

-

After treatment, either proceed directly to analysis (e.g., live-cell imaging) or wash the cells to assess the reversibility of the effects. For washout experiments, aspirate the 1,6-hexanediol-containing medium, wash the cells twice with fresh, pre-warmed medium, and then incubate in fresh medium for the desired recovery time (e.g., 90 minutes).[1][5]

In Vitro Kinase Assay with 1,6-Hexanediol

This protocol describes how to assess the direct effect of 1,6-hexanediol on kinase activity in a cell-free system.

Materials:

-

Purified kinase and its substrate

-

Kinase reaction buffer

-

ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP, for radiometric assays)

-

1,6-Hexanediol

-

SDS-PAGE gels and reagents

-

Phosphorimager or other detection system

Procedure:

-

Prepare a series of kinase reaction mixtures, each containing the kinase, substrate, and reaction buffer.

-

Add varying concentrations of 1,6-hexanediol to the reaction mixtures. A typical concentration range to test is 0% to 10% (v/v).[12]

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography (for radiolabeled ATP) or by using a phospho-specific antibody and western blotting.

-

Quantify the band intensities to determine the effect of 1,6-hexanediol on kinase activity.

Live-Cell Imaging of Chromatin Dynamics

This protocol is for observing the real-time effects of 1,6-hexanediol on chromatin motion using single-nucleosome imaging.[1]

Materials:

-

Cells stably expressing a fluorescently tagged histone (e.g., H2B-HaloTag)

-

Fluorescent ligand for the tag (e.g., TMR)

-

Live-cell imaging medium

-

Microscope equipped for live-cell imaging with oblique illumination[1]

-

1,6-Hexanediol solution in imaging medium

Procedure:

-

Label the histone-tagged cells with the fluorescent ligand according to the manufacturer's protocol.

-

Mount the cells on the microscope stage in live-cell imaging medium.

-

Acquire baseline images of single nucleosomes, tracking their movement over time (e.g., 50 ms/frame ).[5]

-

Carefully add the 1,6-hexanediol solution to the imaging chamber to achieve the desired final concentration (e.g., 2.5%, 5%, or 10%).

-

Immediately begin acquiring images again to capture the dynamic changes in nucleosome movement.

-

Analyze the acquired image series using single-particle tracking software to calculate the mean square displacement (MSD) of the nucleosomes before and after 1,6-hexanediol treatment.[1]

Visualizing Cellular Pathways and Workflows

Signaling Pathway: Disruption of LLPS-mediated Condensates

Caption: Mechanism of 1,6-hexanediol in disrupting LLPS-dependent condensates.

Experimental Workflow: Investigating Chromatin Organization with 1,6-Hexanediol

Caption: Workflow for studying the effects of 1,6-hexanediol on chromatin.

Off-Target Effects and Considerations

While 1,6-hexanediol is a valuable tool, it is crucial to be aware of its potential off-target effects to ensure proper interpretation of experimental results. As highlighted in Table 3, 1,6-hexanediol can directly inhibit the activity of enzymes such as kinases and phosphatases, independently of its effects on LLPS.[12][13] This is a critical consideration for studies investigating signaling pathways that are regulated by phosphorylation.

Furthermore, at higher concentrations and with longer exposure times, 1,6-hexanediol can induce significant changes in chromatin structure, including hyper-condensation and immobilization, a phenomenon described as "freezing" the chromatin.[1][5] These effects on chromatin are distinct from its ability to dissolve liquid-like condensates and may be related to the dehydration effects of alcohols.[1] It has also been reported to cause cytotoxicity and alterations in cell morphology.[14][16] Therefore, it is recommended to use the lowest effective concentration and the shortest possible treatment time to minimize these off-target effects. The reversibility of the observed effects should also be assessed through washout experiments.[1][5]

Conclusion

1,6-Hexanediol is a powerful tool for dissecting the role of liquid-liquid phase separation in cellular organization and function. Its ability to rapidly and often reversibly dissolve biomolecular condensates provides a means to study their contribution to various cellular processes. However, researchers must be cognizant of its potential off-target effects, including enzyme inhibition and chromatin condensation. By carefully designing experiments with appropriate controls, including dose-response and time-course analyses, and by being mindful of the limitations of this chemical probe, scientists can continue to leverage 1,6-hexanediol to gain valuable insights into the complex and dynamic world of the cell.

References

- 1. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Molecular insights into the effect of 1,6-hexanediol on FUS phase separation | The EMBO Journal [link.springer.com]

- 5. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Distinct stages in stress granule assembly and disassembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct stages in stress granule assembly and disassembly | eLife [elifesciences.org]

- 9. A survey of the specificity and mechanism of 1,6 hexanediol-induced disruption of nuclear transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of liquid–liquid phase separation by 1,6-hexanediol partially compromises the 3D genome organization in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

The Versatility of Hexanediol: A Technical Guide to its Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Hexanediol (B165255) (HDO) is a linear, bifunctional alcohol that serves as a crucial building block in a myriad of organic syntheses. Its simple six-carbon chain, capped by primary hydroxyl groups at either end, offers a versatile platform for constructing a diverse range of molecules, from industrial polymers to specialized pharmaceutical intermediates. This technical guide provides an in-depth exploration of the core applications of 1,6-hexanediol, presenting detailed experimental protocols, quantitative data for key reactions, and visualizations of synthetic pathways to facilitate its use in research and development.

Physicochemical Properties

A foundational understanding of 1,6-hexanediol's physical and chemical properties is essential for its effective application in synthesis.

| Property | Value |

| Molecular Formula | C₆H₁₄O₂ |

| Molar Mass | 118.176 g/mol [1] |

| Appearance | Colorless, water-soluble solid[1] |

| Melting Point | 42 °C (108 °F; 315 K)[1] |

| Boiling Point | 250 °C (482 °F; 523 K)[1] |

| Density | 0.967 g/cm³ |

| Solubility in water | 500 g/L[1] |

| Flash Point | 102 °C (216 °F; 375 K)[1] |

Core Synthetic Applications

1,6-Hexanediol is a precursor to a variety of valuable chemical entities. The primary hydroxyl groups are readily functionalized, making it an ideal starting material for oxidation, esterification, and polymerization reactions.

Oxidation of 1,6-Hexanediol

The controlled oxidation of 1,6-hexanediol can yield either adipic acid or ε-caprolactone, both of which are significant industrial monomers.

Adipic acid is a key precursor to nylon-6,6. The oxidation of 1,6-hexanediol to adipic acid can be achieved through various catalytic methods, including biocatalysis.

Experimental Protocol: Microbial Oxidation of 1,6-Hexanediol to Adipic Acid

This protocol is based on the use of Gluconobacter oxydans resting cells.

Materials:

-

1,6-Hexanediol

-

Gluconobacter oxydans DSM50049 cells

-

Phosphate (B84403) buffer (pH 5.0-5.5)

-

Bioreactor with pH and temperature control

Procedure:

-

Cultivate Gluconobacter oxydans DSM50049 to obtain a sufficient cell mass.

-

Harvest the cells via centrifugation and resuspend them in the phosphate buffer to create a resting cell suspension.

-